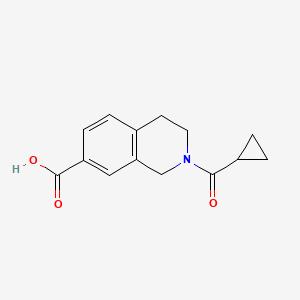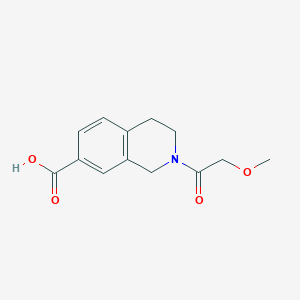
2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid, also known as CCI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of isoquinoline carboxylic acids and has been found to exhibit various biological activities.
科学的研究の応用
2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Scientific research has shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. This compound has also been found to inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV), making it a potential candidate for antiviral therapy.
作用機序
The mechanism of action of 2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid is not fully understood, but scientific research has suggested that it may act through multiple pathways. This compound has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. This compound has also been found to activate the caspase-dependent apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. Scientific research has shown that this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various diseases. This compound has also been found to reduce the expression of MMPs, which are involved in cancer metastasis. In addition, this compound has been found to induce the expression of heat shock proteins (HSPs), which are involved in cellular stress response.
実験室実験の利点と制限
2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has several advantages as a research tool. It is relatively easy to synthesize and purify, and its biological activities have been well-documented in scientific literature. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for research on 2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid. One potential direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and viral infections. Another direction is to explore the mechanism of action of this compound and its effects on various cellular pathways. Additionally, further research is needed to determine the optimal dosage and delivery method for this compound in vivo. Finally, more studies are needed to evaluate the safety and toxicity of this compound in animal models and humans.
Conclusion
In conclusion, this compound is a promising research tool with potential therapeutic properties. Its synthesis method is relatively simple, and it has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid involves the reaction of cyclopropanecarboxylic acid with 3,4-dihydroisoquinoline-7-carboxylic acid under specific reaction conditions. The process involves the use of various reagents, including N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP). The yield of this compound obtained through this method is generally high, and the compound can be purified through column chromatography.
特性
IUPAC Name |
2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13(10-2-3-10)15-6-5-9-1-4-11(14(17)18)7-12(9)8-15/h1,4,7,10H,2-3,5-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEVSECAVVMWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7627740.png)
![3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7627741.png)
![N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7627765.png)
![3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid](/img/structure/B7627769.png)
![2-[4-(4,4-Difluorocyclohexanecarbonyl)morpholin-3-yl]acetic acid](/img/structure/B7627771.png)
![(2R)-2-[(4,4-difluorocyclohexanecarbonyl)amino]-3-methylbutanoic acid](/img/structure/B7627775.png)

![2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid](/img/structure/B7627793.png)
![2-[[(3-Cyanophenyl)sulfonylamino]methyl]-2-methylbutanoic acid](/img/structure/B7627794.png)
![2-[[(2,4-Difluorophenyl)sulfonylamino]methyl]-2-methylbutanoic acid](/img/structure/B7627795.png)



